molecular formula C14H22O2 B2849643 (2,4,6-triethyl-1,3-phenylene)dimethanol CAS No. 321580-16-9

(2,4,6-triethyl-1,3-phenylene)dimethanol

Cat. No.: B2849643
CAS No.: 321580-16-9
M. Wt: 222.328
InChI Key: HYTYWMOICDSANT-UHFFFAOYSA-N
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Description

(2,4,6-triethyl-1,3-phenylene)dimethanol: is an organic compound with the molecular formula C14H22O2 It is a derivative of phenol, characterized by the presence of three ethyl groups and a hydroxymethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-triethyl-1,3-phenylene)dimethanol typically involves the alkylation of phenol followed by the introduction of the hydroxymethyl group. One common method includes:

    Alkylation of Phenol: Phenol is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to introduce the ethyl groups at the 2, 4, and 6 positions.

    Formylation: The resulting triethylphenol is then subjected to a formylation reaction using formaldehyde and a catalyst like hydrochloric acid to introduce the hydroxymethyl group at the 3 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: [2,4,6-Triethyl-3-(carboxymethyl)phenyl]methanol.

    Reduction: [2,4,6-Triethyl-3-methylphenyl]methanol.

    Substitution: [2,4,6-Triethyl-3-(hydroxymethyl)-5-nitrophenyl]methanol.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2,4,6-triethyl-1,3-phenylene)dimethanol depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions, affecting various molecular targets and pathways. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

    [2,4,6-Triethylphenol]: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    [2,4,6-Trimethylphenol]: Contains methyl groups instead of ethyl groups, leading to different steric and electronic effects.

    [2,4,6-Triethyl-3-methylphenol]: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

Uniqueness:

  • The presence of both ethyl and hydroxymethyl groups in (2,4,6-triethyl-1,3-phenylene)dimethanol provides a unique combination of steric and electronic properties, making it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

[2,4,6-triethyl-3-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7,15-16H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTYWMOICDSANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1CO)CC)CO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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